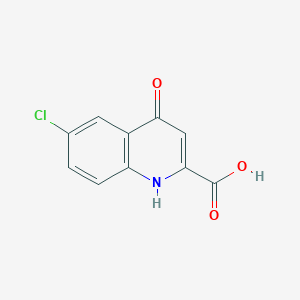

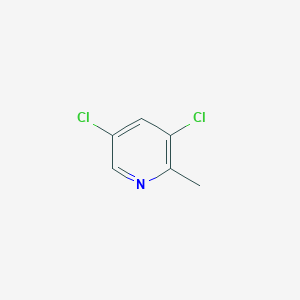

3,5-Dichloro-2-methylpyridine

Übersicht

Beschreibung

3,5-Dichloro-2-methylpyridine is a chemical compound with the molecular formula C6H5Cl2N. It is commonly used as an intermediate in the synthesis of various chemicals and pharmaceuticals. This compound has been the subject of extensive scientific research due to its unique properties and potential applications.

Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

3,5-Dichloro-2-methylpyridine is used as a key structural motif in active agrochemical ingredients . It’s used in the synthesis of trifluoromethylpyridines (TFMP), which are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

In the pharmaceutical industry, several TFMP derivatives are used . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

Two veterinary products containing the TFMP moiety have been granted market approval . These products leverage the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Trifluoromethylpyridines

3,5-Dichloro-2-methylpyridine is used in the synthesis of trifluoromethylpyridines (TFMP) and its derivatives . The major use of TFMP derivatives is in the protection of crops from pests .

Intermediate in Organic Synthesis

3,5-Dichloro-2-methylpyridine is an important raw material and intermediate used in organic synthesis . It’s used in the synthesis of various organic compounds .

Dye-stuff Applications

3,5-Dichloro-2-methylpyridine is used in the dyestuff field . It’s used as an intermediate in the production of various dyes .

Synthesis of 5-chloro-3-cyano-6-hydroxy-4-methylpyridin-2-one

3,5-Dichloro-2-methylpyridine is used in the synthesis of 5-chloro-3-cyano-6-hydroxy-4-methylpyridin-2-one . This compound has potential applications in various fields .

Wirkmechanismus

Target of Action

3,5-Dichloro-2-methylpyridine is a highly substituted pyridine derivative. It’s known that pyridine derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .

Mode of Action

It’s known that pyridine derivatives can undergo various chemical reactions, including organometallic reactions . For instance, they can react with organomagnesiums and organolithiums to form substituted and functionalized structures . This suggests that 3,5-Dichloro-2-methylpyridine might interact with its targets through similar chemical reactions, leading to changes in the targets’ structure and function.

Biochemical Pathways

It’s known that pyridine derivatives can be involved in various biochemical processes, such as the suzuki–miyaura cross-coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds, suggesting that 3,5-Dichloro-2-methylpyridine might affect biochemical pathways involving carbon-carbon bond formation .

Result of Action

Given its potential involvement in carbon-carbon bond formation , it might influence the synthesis of various biomolecules, potentially leading to changes in cellular functions and processes.

Eigenschaften

IUPAC Name |

3,5-dichloro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTUCCXFFWYEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627931 | |

| Record name | 3,5-Dichloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-2-methylpyridine | |

CAS RN |

100868-45-9 | |

| Record name | 3,5-Dichloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

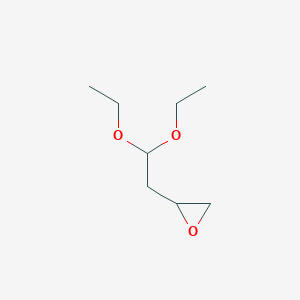

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid](/img/structure/B180256.png)

![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B180269.png)

![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B180270.png)

![Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride](/img/structure/B180280.png)